1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol
Overview
Description
1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol is a useful research compound. Its molecular formula is C20H15Cl3O3S and its molecular weight is 441.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity in Alcohol Oxidation
1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol shows potential in catalytic activity. For instance, oxo-rhenium complexes using a sulfoxide, including bis(4-chlorophenyl) sulfoxide, have been efficient for the oxidation of primary and secondary alcohols to aldehydes and ketones without further oxidation to acids. This makes it useful in selective oxidation processes in chemical synthesis (Sousa et al., 2013).
Role in Sample Preparation Techniques
This compound has been involved in novel sample preparation techniques. For instance, in dispersive liquid-phase microextraction for the preconcentration and determination of certain compounds in water samples, this chemical's derivatives are used as part of the analytical process (Li et al., 2010).
Synthesis of Diarylmethyl Sulfur and Selenium Compounds
The compound is utilized in the synthesis of symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds. These compounds have significant applications in organometallic chemistry and are characterized using various spectroscopic techniques (Bhasin et al., 2004).
Environmental Contamination Studies
Studies on environmental contamination often involve this compound, particularly in the analysis of DDT and its metabolites in agricultural soils. It helps in understanding the extent and sources of contamination in specific environments, like cotton production areas (Turgut et al., 2012).
Hydrodechlorination Studies
It plays a role in hydrodechlorination studies, such as in the liquid-phase catalytic hydrodechlorination of DDE, a derivative of the compound. These studies are crucial for understanding the breakdown and removal of chlorinated compounds in the environment (Lapierre et al., 1978).
Synthesis of Functionalized Polysulfones
This compound is used in the synthesis of functionalized polysulfones. Such polymers, with carboxylic side groups, are synthesized by polycondensation and have applications in materials science due to their unique properties (Koch & Ritter, 1994).
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(2-chlorophenyl)sulfonylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3O3S/c21-16-9-5-14(6-10-16)20(24,15-7-11-17(22)12-8-15)13-27(25,26)19-4-2-1-3-18(19)23/h1-12,24H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTBTJZIAWJPGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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